molecular formula C19H18N2O2S B2369541 (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid CAS No. 377770-23-5

(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid

Cat. No. B2369541
M. Wt: 338.43
InChI Key: MKOWFEMGYHWEKT-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid”, also known as 2-Ethyl-4-(4-Methylphenyl)imidazole-5-carboxylic Acid, is a compound that has gained a lot of attention in the scientific community. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of 2,4-disubstituted thiazoles, such as this compound, involves the introduction of variable substituents to the thiazole ring . In a study by Arora et al., a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities .


Molecular Structure Analysis

The molecular formula of this compound is C19H18N2O2S, and it has a molecular weight of 338.43 . Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Chemical Reactions Analysis

The chemical reactions of 2,4-disubstituted thiazoles can be influenced by the substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular structure. For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring can affect its interactions with other molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Tverdokhlebov et al. (2005) explored the synthesis of various thiazol-2(3H)-ylidene derivatives, contributing to the understanding of the structural properties and synthesis pathways of compounds similar to (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid (Tverdokhlebov et al., 2005).

Crystal and Molecular Structure Investigations

  • The work of Köysal et al. (2015) demonstrated the crystal and molecular structure analysis of similar thiazole derivatives, providing insight into the geometric and molecular interactions of these compounds (Köysal et al., 2015).

Pharmacological Evaluation

  • Research by Ballart et al. (2000) on thiazole derivatives evaluated their pharmacological properties. Although not directly about (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid, this study contributes to understanding the potential pharmacological applications of similar compounds (Ballart et al., 2000).

Antimicrobial Activities

  • Mishra et al. (2019) investigated benzothiazole-imino-benzoic acid ligands and their metal complexes, highlighting their antimicrobial activities against various bacterial strains. This research offers insights into the potential antimicrobial applications of thiazole derivatives (Mishra et al., 2019).

Anti-Inflammatory Activity

  • Golota et al. (2015) explored the design of non-steroidal anti-inflammatory drugs using 4-thiazolidinone derivatives. This study informs the potential anti-inflammatory applications of compounds structurally related to (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid (Golota et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and the effects of different substituents on the thiazole ring . This could provide valuable insights for the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

4-[[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-21-17(14-6-4-13(2)5-7-14)12-24-19(21)20-16-10-8-15(9-11-16)18(22)23/h4-12H,3H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOWFEMGYHWEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid

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